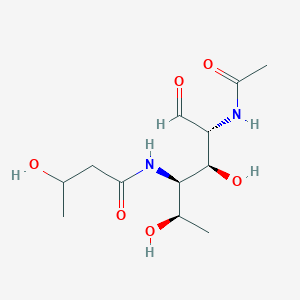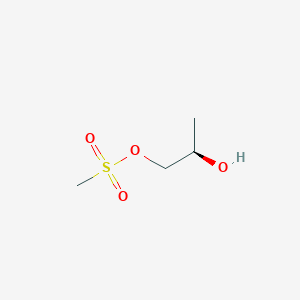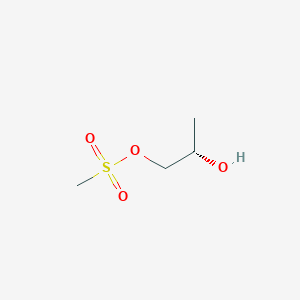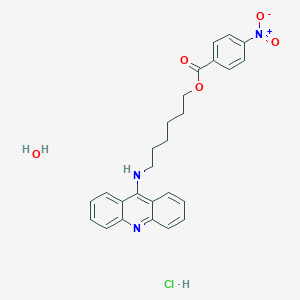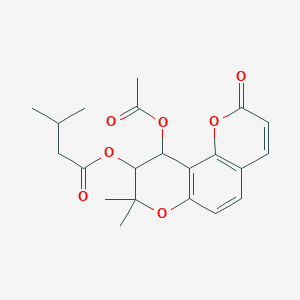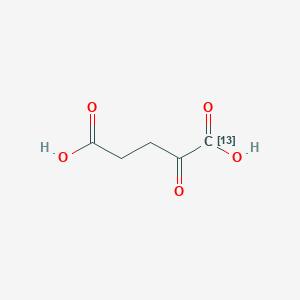
2-Ketoglutaric Acid-13C1
説明
2-Ketoglutaric acid, also known as α-ketoglutaric acid (α-KG), is a key organic acid in cellular metabolism. It plays a pivotal role in the Krebs cycle, a fundamental metabolic pathway that generates energy through the oxidation of acetate derived from carbohydrates, fats, and proteins into carbon dioxide and chemical energy in the form of adenosine triphosphate (ATP) .
Synthesis Analysis
The synthesis of labeled α-ketoglutaric acid, specifically with the 13C isotope, has been achieved through various methods. One approach involves a five-step process starting from commercially available 13CH3I, which is converted to 13CH3NO2 and subsequently treated with magnesium methyl carbonate and acidified methanol to produce the desired labeled α-ketoglutaric acid . Another method for producing α-KG is through the transformation of L-glutamic acid using an engineered L-amino acid deaminase from Proteus mirabilis, which offers a one-step approach with potential environmental benefits compared to multi-step chemical synthesis .
Molecular Structure Analysis
The molecular structure of α-ketoglutaric acid consists of a five-carbon chain with two carboxyl groups and a ketone functional group. The carbon labeled with 13C in 2-Ketoglutaric Acid-13C1 is significant for spectroscopic studies, as it allows for the tracing of metabolic pathways and the study of enzyme mechanisms .
Chemical Reactions Analysis
α-Ketoglutaric acid is involved in various chemical reactions within biological systems. It is a substrate for transamination reactions, where it can accept an amino group to form glutamate, an important neurotransmitter and amino acid . It also participates in reductive amination reactions catalyzed by enzymes such as glutamate dehydrogenase, where it can be converted into glutamate .
Physical and Chemical Properties Analysis
The physical and chemical properties of α-ketoglutaric acid have been studied using techniques such as UV absorption spectrophotometry and 13C NMR spectroscopy. At neutral pH, α-ketoglutarate predominantly exists in the keto form, with a small percentage existing as the hydrated gem-diol form and an even smaller amount in a cyclic form. The interconversion between these forms is rapid, and the keto form is the active substrate for enzymes like glutamate dehydrogenase .
Case Studies and Applications
α-Ketoglutaric acid has been studied for its potential in in vivo hyperpolarized 13C magnetic resonance imaging, which allows for non-invasive metabolic studies. The free radical photo-induced in α-KG can be used to hyperpolarize other 13C-molecules, such as [1-13C]lactate, which can then be used for physiological studies and potentially for the diagnosis of diseases like cancer . Additionally, isotopic labeling and hyperpolarization techniques have been applied to α-KG to enhance its utility as a contrast agent for real-time metabolic imaging .
科学的研究の応用
Metabolic Pathways and Cancer Research
2-Ketoglutaric acid, also known as α-Ketoglutaric acid, plays a crucial role in metabolic pathways, particularly in the tricarboxylic acid (TCA) cycle. It is actively involved in both energy and carbon-nitrogen metabolism. This compound's significance extends to various body systems, and it has been highlighted as a potential regulator in disease progression, especially in age-related diseases. Moreover, abnormal metabolism of α-Ketoglutaric acid has been associated with cancer, making it a point of interest for cancer research and potential clinical applications (Meng et al., 2022).
Diagnostic and Pharmacokinetic Profiling
The compound's importance in metabolism and disease has led to the development of methods for its detection and quantitative determination in biological samples. For instance, a method was established to screen α-Ketoglutaric acid in human plasma, crucial for pharmacokinetic profiling of compounds, especially in relation to cancer cell damaging agents (Wagner et al., 2010).
Imaging and Diagnostic Tools
Advancements in imaging technology have utilized 2-Ketoglutaric Acid-13C1 for metabolic imaging. The SABRE-SHEATH hyperpolarization technique has been employed to enhance the imaging of α-Ketoglutaric acid's downstream metabolites in vivo, offering valuable insights into metabolic diseases and cancer (Adelabu et al., 2022).
Biotechnological Production and Industrial Applications
The biotechnological production of α-Ketoglutaric acid has gained attention due to its broad application scope in industries like chemical synthesis, food, and healthcare. Microbial pathways, particularly those involving bacteria and yeasts, have been explored to overproduce and secrete α-Ketoglutaric acid efficiently, offering a sustainable alternative to traditional chemical synthesis methods (Otto et al., 2011).
Environmental Applications
In environmental science, α-Ketoglutaric acid modified nanoparticles have been used for the removal of toxic metals from wastewater. This approach not only offers an efficient method for treating polluted water but also utilizes environmentally friendly reagents, aligning with the principles of green chemistry (Zhou et al., 2009).
Safety And Hazards
将来の方向性
AKG exhibits potential as a novel drug for the clinical treatment of age-related diseases . It may act as a dietary supplement, together with arginine and other amino acids, to help athletes recover in a timely manner . In the cardiovascular system, AKG may prevent or even reverse the aging of animals with arteriosclerosis . During exercise, AKG acts as a synthetic metabolic signal and promotes protein synthesis, which in turn contributes to skeletal muscle development and increases collagen metabolism, thus affecting bone structure .
特性
IUPAC Name |
2-oxo(113C)pentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O5/c6-3(5(9)10)1-2-4(7)8/h1-2H2,(H,7,8)(H,9,10)/i5+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPGXRSRHYNQIFN-HOSYLAQJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)C(=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CC(=O)O)C(=O)[13C](=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90439522 | |
| Record name | 2-Ketoglutaric Acid-13C1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90439522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ketoglutaric Acid-13C1 | |
CAS RN |
108395-15-9 | |
| Record name | 2-Ketoglutaric Acid-13C1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90439522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 108395-15-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



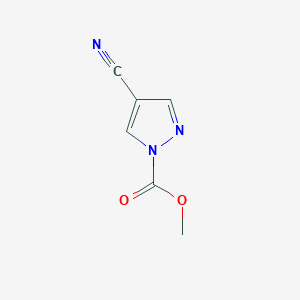






![2-(5-methyl-1H-imidazol-4-yl)-1H-benzo[d]imidazole](/img/structure/B135213.png)
